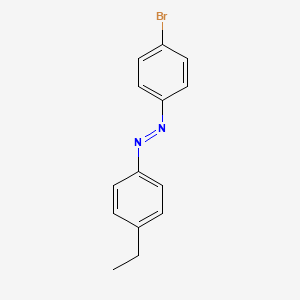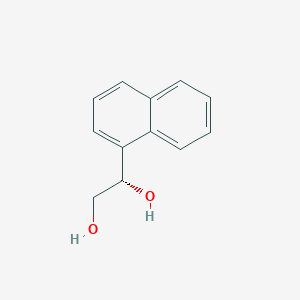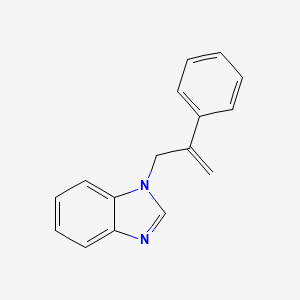
1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole is a chemical compound characterized by its unique structure, which includes a benzimidazole ring attached to a phenylprop-2-en-1-yl group
Méthodes De Préparation
The synthesis of 1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole typically involves the reaction of benzimidazole with 2-phenylprop-2-en-1-yl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of benzimidazole derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenylprop-2-en-1-yl group. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole can be compared with similar compounds, such as:
4-Methylphenyl 2-phenylprop-2-en-1-yl sulfone: This compound has a similar phenylprop-2-en-1-yl group but differs in its sulfone functionality, which imparts different chemical properties and reactivity.
2-Naphthyl 2-phenylprop-2-en-1-yl sulfone:
2-(2-Phenylprop-2-en-1-yl)aniline: This compound features an aniline group, leading to different reactivity and uses in chemical synthesis.
The uniqueness of this compound lies in its benzimidazole core, which provides distinct chemical and biological properties compared to these similar compounds.
Propriétés
Numéro CAS |
184773-92-0 |
|---|---|
Formule moléculaire |
C16H14N2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-(2-phenylprop-2-enyl)benzimidazole |
InChI |
InChI=1S/C16H14N2/c1-13(14-7-3-2-4-8-14)11-18-12-17-15-9-5-6-10-16(15)18/h2-10,12H,1,11H2 |
Clé InChI |
BMMWWQWGIUYOHO-UHFFFAOYSA-N |
SMILES canonique |
C=C(CN1C=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)

![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
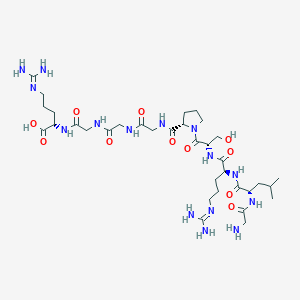
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
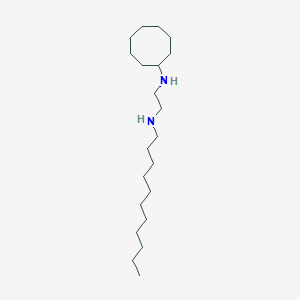
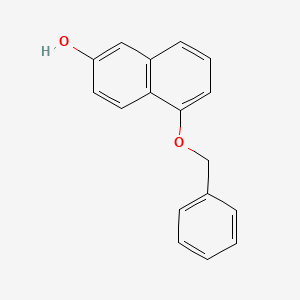
![Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12579122.png)
